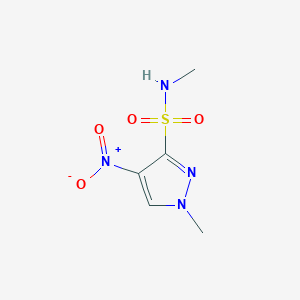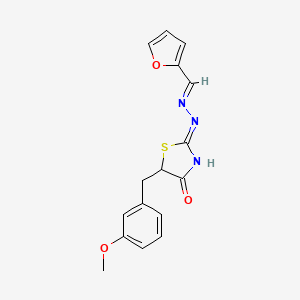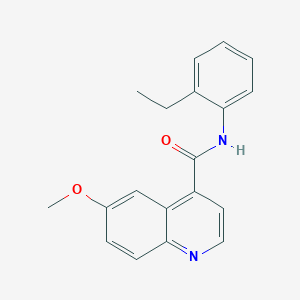
methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains several functional groups, including a carbamate, a sulfamoyl group, a pyrrole ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 1H-pyrrol-2-yl group, for example, is a five-membered ring containing nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with carbamate function, pyrrole derivatives, and their potential applications. For example, Velikorodov et al. (2011) detailed the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function through reactions involving methyl carbamates and ethyl 3-aminocrotonate, leading to compounds with potential interest in medicinal chemistry and material science (Velikorodov, Kuanchalieva, & Ionova, 2011).
Antimicrobial and Biological Screening
Several studies have synthesized novel heterocyclic compounds containing sulfonamido moieties, investigating their antimicrobial properties. For instance, Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Electropolymerization and Material Science
Research into the electropolymerization and electrocopolymerization of pyrrole derivatives to improve the properties of polymerized layers has been conducted by Schneider et al. (2017). This study highlights the potential of pyrrole derivatives in modifying surface properties for applications in material science and engineering (Schneider, Füser, Bolte, & Terfort, 2017).
Pharmacological Applications
Exploratory research into the pharmacological applications of novel structures derived from benzimidazole and related compounds as anti-Helicobacter pylori agents showcases the therapeutic potential of these derivatives. Carcanague et al. (2002) identified compounds with potent activity against Helicobacter pylori, highlighting the relevance of these chemical frameworks in developing new treatments for bacterial infections (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-21-9-3-4-13(21)15-19-14(26-20-15)10-17-27(23,24)12-7-5-11(6-8-12)18-16(22)25-2/h3-9,17H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSQBEWHJFGIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2455154.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2455155.png)
![(2Z)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2455160.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2455161.png)




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)

